3-aminopentanedioic Acid Hydrochloride
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Overview
Description
3-aminopentanedioic acid hydrochloride, also known as β-glutamic acid hydrochloride, is a derivative of glutamic acid. It is a 1,5-dicarboxylic acid compound with a 3-amino substituent.
Mechanism of Action
Target of Action
It is known that this compound is a derivative of glutamic acid , which plays a crucial role in various physiological functions in the body.
Pharmacokinetics
Its lipophilicity is low, indicating that it may have good bioavailability .
Action Environment
It is known that the compound should be stored in a sealed container in a dry room temperature environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-aminopentanedioic acid hydrochloride can be synthesized through several methods. One common approach involves the enzymatic resolution of esters using Candida antarctica Lipase A in an aqueous phosphate buffer at pH 7.5 and 25°C . Another method involves the chemical synthesis from 2-azetidineacetic acid, 4-oxo-, phenylmethyl ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis methods. These methods often utilize readily available starting materials and efficient catalytic processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-aminopentanedioic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-aminopentanedioic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as a precursor in the biosynthesis of amino acids and proteins.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
L-glutamic acid: A naturally occurring amino acid with similar structural features.
2-aminopentanedioic acid: Another amino acid derivative with a different amino group position.
4-fluoro-2-aminopentanedioic acid: A fluorinated analog with distinct chemical properties.
Uniqueness
3-aminopentanedioic acid hydrochloride is unique due to its specific amino group position and its hydrochloride salt form, which enhances its solubility and stability. This makes it particularly useful in various chemical and biological applications .
Properties
IUPAC Name |
3-aminopentanedioic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.ClH/c6-3(1-4(7)8)2-5(9)10;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFFEGXUHLLGHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CC(=O)O)N)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375808 |
Source
|
Record name | 3-aminopentanedioic Acid Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
336182-10-6 |
Source
|
Record name | Pentanedioic acid, 3-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=336182-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-aminopentanedioic Acid Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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